molecular formula C24H25NO7 B11387273 methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11387273
M. Wt: 439.5 g/mol
InChI Key: OYPWNGURLFHLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound with a unique structure that combines elements of chromene, oxazine, and acetate groups

Properties

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

methyl 2-[9-[(3,4-dimethoxyphenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C24H25NO7/c1-14-16-6-8-19-18(23(16)32-24(27)17(14)10-22(26)30-4)12-25(13-31-19)11-15-5-7-20(28-2)21(9-15)29-3/h5-9H,10-13H2,1-4H3

InChI Key

OYPWNGURLFHLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C=C4)OC)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE typically involves multiple steps. One common method includes the esterification of 3,4-dimethoxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds include:

METHYL 2-{9-[(3,4-DIMETHOXYPHENYL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

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